molecular formula C18H14ClN3O2 B5635770 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B5635770
M. Wt: 339.8 g/mol
InChI Key: DKWGXISHUWSAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative featuring a 4-chlorophenyl substituent at the 3-position of the pyridazine ring and an N-phenylacetamide side chain. Synthetic routes typically involve alkylation or condensation reactions under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGXISHUWSAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization and acylation reactions. One common method includes:

    Condensation: 4-chlorobenzaldehyde reacts with hydrazine hydrate to form 4-chlorophenylhydrazine.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the pyridazinone ring.

    Acylation: The resulting pyridazinone is then acylated with phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridazinone ring or the phenylacetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound: Pyridazinone core (6-oxopyridazin-1(6H)-yl). Pyridazines exhibit planar structures with two nitrogen atoms, influencing dipole moments and π-π stacking interactions. This core is associated with phosphodiesterase (PDE) inhibition and diuretic effects .
  • Pyrazolo[3,4-b]pyridinone Analog (): A fused pyrazolo-pyridine system with three nitrogen atoms.
  • Impact: The pyridazinone’s simpler structure may favor metabolic stability, while fused systems (e.g., pyrazolo-pyridines) could offer higher target selectivity due to increased rigidity.

Substituent Effects

Compound Name Core Structure R₁ (Position 3) R₂ (Acetamide) Key Properties
Target Compound Pyridazinone 4-Chlorophenyl N-Phenyl High lipophilicity; potential PDE affinity
2-[3-(4-Fluorophenyl)-...-yl]-N-(2-pyridinyl)acetamide () Pyridazinone 4-Fluorophenyl N-(2-Pyridinyl) Increased electronegativity; basic nitrogen enhances solubility
Pyrazolo-pyridine Analog () Pyrazolo[3,4-b]pyridinone 4-Chlorophenyl N-Phenyl Fused ring system; possible kinase inhibition
  • Halogen Substitution: Replacing chlorine (Cl) with fluorine (F) () reduces lipophilicity (Cl: LogP ~2.7 vs.
  • Acetamide Modifications : The N-(2-pyridinyl) group () introduces a basic nitrogen, improving aqueous solubility via protonation, whereas N-phenyl (target compound) prioritizes hydrophobic interactions .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight & Solubility: Target Compound: C₁₈H₁₄ClN₃O₂ (MW: ~347.8 g/mol). Moderate solubility due to non-polar groups. Compound: C₁₇H₁₄FN₄O₂ (MW: ~331.3 g/mol). Higher solubility from pyridinyl group .
  • Stability: The pyridazinone core is prone to hydrolysis under acidic conditions, whereas fused systems () may exhibit enhanced stability .

Biological Activity

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic compound that has attracted attention for its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O4C_{22}H_{20}ClN_{3}O_{4}, with a molecular weight of approximately 381.8 g/mol. The structure features a pyridazine core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H20ClN3O4
Molecular Weight381.8 g/mol
IUPAC NameThis compound
CAS Number1219583-84-2

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes like cyclooxygenase, leading to reduced inflammatory mediators.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies :

  • IC50 values for related compounds ranged from 0.63 µM to 21.25 µM against Bacillus subtilis, indicating significant antibacterial potential.

Anticancer Properties

Studies involving human cancer cell lines have suggested that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways targeted include those involving signal transduction proteins and transcription factors.

Case Study Findings :

  • A study reported dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties stem from its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Antibacterial Screening

A comprehensive study evaluated the antibacterial efficacy of similar compounds, revealing promising results that support further exploration into the therapeutic applications of this compound.

Anticancer Activity

In a study involving various human cancer cell lines, the compound demonstrated significant cytotoxic effects, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.